Desmethylescitalopram

描述

Desmethylescitalopram is an active metabolite of the antidepressant drugs citalopram and escitalopram. It functions as a selective serotonin reuptake inhibitor, contributing to the therapeutic effects of its parent compounds .

准备方法

Synthetic Routes and Reaction Conditions

Desmethylescitalopram is synthesized through the demethylation of escitalopram. The process involves the use of specific reagents and conditions to remove a methyl group from the parent compound. This reaction typically requires a demethylating agent such as boron tribromide or other suitable reagents under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality, adhering to stringent pharmaceutical standards .

化学反应分析

Types of Reactions

Desmethylescitalopram undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

科学研究应用

Pharmacological Profile

Desmethylescitalopram exhibits antidepressant properties similar to its parent compound, escitalopram. As a selective serotonin reuptake inhibitor (SSRI), it plays a role in enhancing serotonin levels in the brain, which is crucial for mood regulation. The compound’s efficacy has been linked to its ability to occupy serotonin transporters, thereby influencing mood disorders.

Clinical Uses

- Major Depressive Disorder (MDD) : Both escitalopram and this compound are utilized in treating MDD, where this compound contributes to the overall pharmacological effect.

- Generalized Anxiety Disorder (GAD) : The metabolite is also relevant in managing GAD alongside escitalopram.

Therapeutic Drug Monitoring (TDM)

Therapeutic drug monitoring is essential for optimizing treatment with SSRIs. Studies indicate a significant correlation between plasma concentrations of escitalopram and this compound and clinical outcomes.

Key Findings

- A systematic review suggested a target therapeutic range of 20–40 ng/ml for escitalopram to achieve optimal antidepressant efficacy .

- This compound concentrations were found to be stable across different dosing regimens, indicating its reliability as a therapeutic marker .

Drug Interactions and Metabolism

This compound's metabolism is influenced by various cytochrome P450 enzymes, particularly CYP2C19 and CYP2D6. Understanding these interactions is crucial for predicting patient responses to treatment.

Influence of Genetic Factors

- Variations in CYP2C19 genotypes can significantly affect the steady-state concentrations of escitalopram and its metabolites, including this compound. Patients with certain genetic profiles may require dosage adjustments to achieve therapeutic effects .

Impact of Concomitant Medications

- Proton pump inhibitors (PPIs) have been shown to increase serum concentrations of escitalopram and this compound significantly, which may necessitate careful monitoring during concurrent therapy .

Case Studies and Research Insights

Several studies have documented the clinical relevance of this compound:

- Breast Milk Transfer : A study examined the transfer of escitalopram and this compound into breast milk, highlighting considerations for postpartum depression treatment .

- Metabolic Pathways : Research has elucidated the metabolic pathways through which this compound is formed from escitalopram, emphasizing the role of CYP enzymes in this process .

Comparative Data Table

作用机制

Desmethylescitalopram exerts its effects by inhibiting the reuptake of serotonin in the brain. It binds to the serotonin transporter protein, preventing the reabsorption of serotonin into the presynaptic neuron. This leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission and contributing to its antidepressant effects .

相似化合物的比较

Similar Compounds

Desmethylcitalopram: An active metabolite of citalopram, similar in structure and function to desmethylescitalopram.

Desmethylsertraline: An active metabolite of sertraline, another selective serotonin reuptake inhibitor.

Desmethylvenlafaxine: An active metabolite of venlafaxine, a serotonin-norepinephrine reuptake inhibitor

Uniqueness

This compound is unique due to its specific role as a metabolite of escitalopram, contributing to its therapeutic effects. Its high selectivity for the serotonin transporter and its ability to enhance serotonergic neurotransmission distinguish it from other similar compounds .

生物活性

Desmethylescitalopram, the primary metabolite of escitalopram, is an important compound in the pharmacological landscape, particularly concerning its biological activity and implications in treating depression and anxiety disorders. This article delves into the biological activity of this compound, examining its pharmacokinetics, metabolism, and clinical implications based on diverse research findings.

Biological Activity Overview

This compound is classified as a selective serotonin reuptake inhibitor (SSRI) and plays a significant role in modulating serotonin levels in the brain. As a metabolite of escitalopram, it contributes to the overall therapeutic effects observed with SSRI treatment. The pharmacological actions of this compound include:

- Serotonin Reuptake Inhibition : Similar to escitalopram, this compound inhibits the reuptake of serotonin (5-HT), enhancing serotonergic neurotransmission.

- Impact on CYP2C19 Metabolism : Variations in the CYP2C19 gene significantly affect the metabolism of both escitalopram and its metabolite, this compound, leading to variations in drug efficacy and safety profiles among individuals.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by several factors, including genetic polymorphisms in metabolic enzymes like CYP2C19. The elimination half-lives for escitalopram and this compound are approximately 26 hours and 20–29 hours, respectively .

Table 1: Pharmacokinetic Parameters

| Parameter | Escitalopram | This compound |

|---|---|---|

| Elimination Half-life | 26 hours | 20–29 hours |

| Volume of Distribution (L) | 815 | Not specified |

| Clearance (L/h) | 16.3 | Not specified |

CYP2C19 Influence on Metabolism

The metabolism of this compound is significantly affected by CYP2C19 polymorphisms. Studies indicate that poor metabolizers (PMs) exhibit substantially lower plasma concentrations of escitalopram and its metabolite compared to extensive metabolizers (EMs) and intermediate metabolizers (IMs) .

Case Study Insights

A study involving 441 patients demonstrated that PMs had a N-desmethyl escitalopram/escitalopram ratio that was significantly lower than that of normal metabolizers, indicating reduced metabolic activity . This finding suggests that monitoring these metabolic ratios could serve as a biomarker for predicting treatment outcomes in patients receiving SSRIs.

Clinical Implications

The biological activity of this compound has direct implications for clinical practice:

- Treatment Efficacy : Variability in metabolism can influence treatment efficacy; patients with slower metabolism may require different dosing strategies to achieve therapeutic levels without increasing adverse effects.

- Adverse Effects : Understanding individual metabolic profiles can help mitigate risks associated with SSRIs, particularly in populations with known genetic variations affecting drug metabolism.

Research Findings

Recent studies have highlighted the following key findings regarding this compound:

- Metabolic Ratios as Biomarkers : A metabolic ratio of less than 0.24 has been identified as a promising biomarker for reduced CYP2C19 activity, which correlates with treatment response variability .

- Genotype-Drug Interactions : There is significant interindividual variability in plasma concentrations due to genetic differences in CYP2C19, which can influence both pharmacodynamics and pharmacokinetics of SSRIs .

- Impact on Treatment Protocols : Adjustments to dosing regimens based on genetic testing for CYP2C19 polymorphisms may improve patient outcomes by personalizing treatment plans .

属性

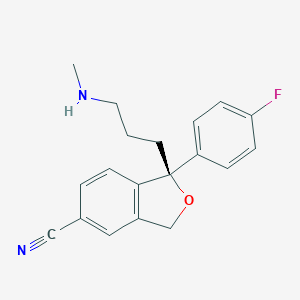

IUPAC Name |

(1S)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,2,9-10,13H2,1H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJADDMMFYXMMG-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001335276 | |

| Record name | Desmethylescitalopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144025-14-9 | |

| Record name | Desmethylescitalopram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144025149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethylescitalopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 144025-14-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMETHYLESCITALOPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68457TFE9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the CYP2C19 genotype influence the metabolism of escitalopram and desmethylescitalopram?

A: Research indicates that the CYP2C19 genotype plays a significant role in the steady-state plasma concentrations of escitalopram. Individuals homozygous for the CYP2C19*17 allele (associated with ultrarapid metabolizer phenotype) exhibit significantly lower escitalopram concentrations and higher metabolic ratios (this compound/escitalopram) compared to extensive metabolizers. [] Conversely, individuals homozygous for alleles conferring the poor metabolizer phenotype show higher escitalopram concentrations than extensive metabolizers. [] Interestingly, while CYP2C19 genotype impacts escitalopram levels, it appears to have little to no effect on this compound concentrations. [, ]

Q2: Beyond CYP2C19, do other factors influence escitalopram concentrations?

A: Yes, research suggests that age and CYP2D6 genotype can also influence escitalopram concentrations. Specifically, older age is associated with higher escitalopram concentrations. [] Additionally, individuals with a CYP2D6 genotype characterized as intermediate/poor metabolizer exhibit higher escitalopram concentrations compared to CYP2D6 extensive metabolizers. [] These findings highlight the complex interplay of genetic and physiological factors in determining individual responses to escitalopram.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。